Physicochemical Differentiation: 5-Fluoro vs. Non-Fluorinated Spirobenzofuran Building Block
The 5-fluoro substitution on the benzofuran ring results in measurable differences in key drug-likeness parameters compared to the non-fluorinated parent compound (tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate). The target compound exhibits a molecular weight of 321.34 g/mol versus 303.35 g/mol for the non-fluorinated analog, with an increased LogP of 3.17, indicating enhanced lipophilicity that can influence membrane permeability and metabolic stability in derived inhibitors . The topological polar surface area (TPSA) of 55.84 Ų is identical to the non-fluorinated analog, preserving hydrogen bonding capacity while adding the metabolic block provided by the C-F bond .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 321.34 |
| Comparator Or Baseline | tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (MW 303.35) |
| Quantified Difference | ΔMW = +18.0 g/mol (fluorine substitution) |
| Conditions | Calculated from molecular formula C17H20FNO4 vs C17H21NO4 |
Why This Matters
The increased molecular weight and lipophilicity from the fluorine atom can enhance passive membrane permeability and binding pocket occupancy, a critical factor when selecting building blocks for CNS-penetrant or orally bioavailable drug candidates.
